

Pharmacokinetic Profile of Fostamatinib (R406)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fostamatinib

CAS No.: 901119-35-5

Cat. No.: S637386

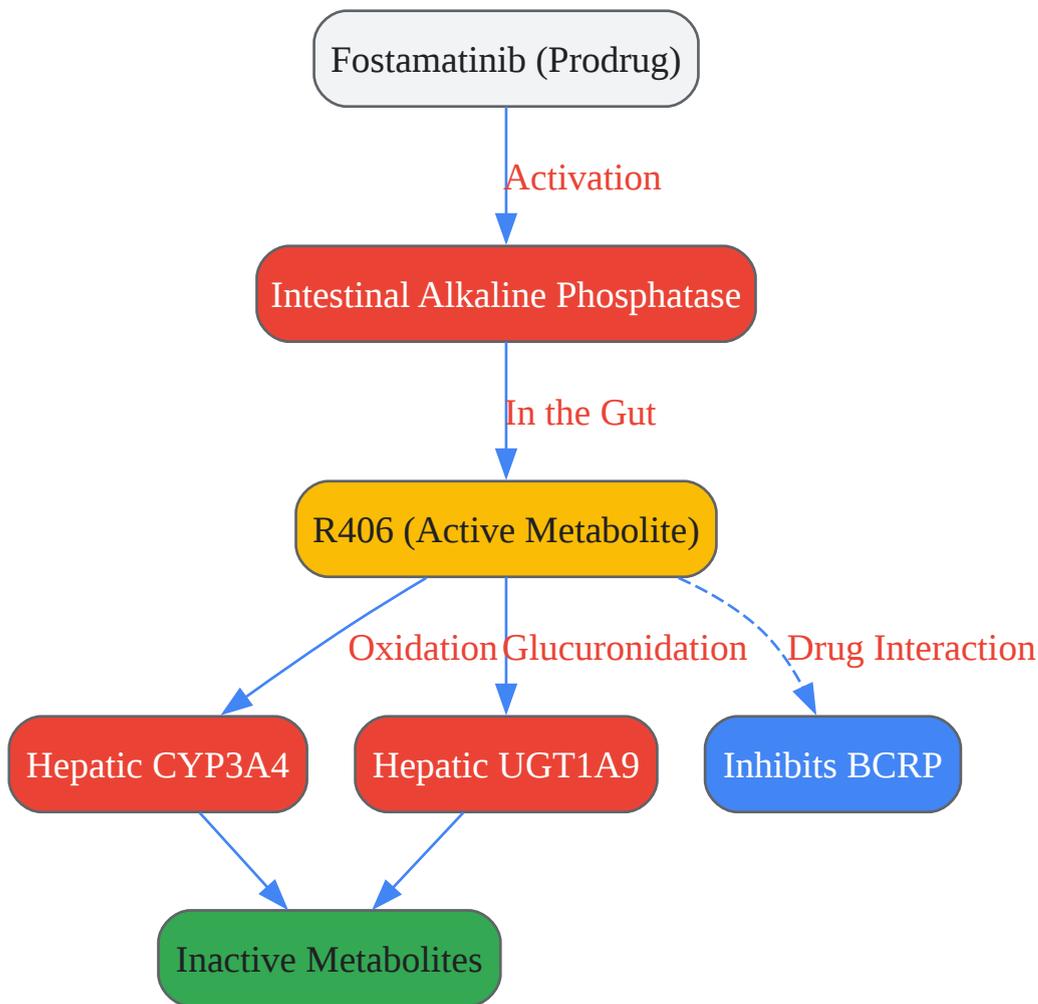
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Parameter	Value	Context / Note
Bioavailability	55%	For the active metabolite, R406 [1] [2].
Protein Binding	98%	R406 is highly bound to human plasma proteins [1] [2].
Elimination Half-life	15 hours	Applies to the active metabolite R406 [1] [2].
Apparent Volume of Distribution	256 L	For R406, indicating extensive tissue distribution [2].
Clearance	300 mL/min	Applies to the active metabolite R406 [2].
Route of Elimination	Feces (~80%), Urine (~20%) [1] [2]	

Enzymes and Transporters in Fostamatinib Metabolism

Molecule	Role in Fostamatinib Metabolism	Interaction Type
Alkaline Phosphatase (Intestinal)	Converts the prodrug (fostamatinib) to its active moiety, R406, in the gastrointestinal tract [3] [4].	Activation
CYP3A4	Primary enzyme for the oxidative metabolism (Phase I) of R406 [3] [1] [2].	Metabolism
UGT1A9	Primary enzyme for the glucuronidation (Phase II) of R406 [3] [2].	Metabolism
Breast Cancer Resistance Protein (BCRP)	Strongly inhibited by both fostamatinib and R406; major cause of drug-drug interactions [3] [5].	Inhibition
UGT1A1	Inhibited by R406, which can lead to elevated levels of unconjugated bilirubin [6] [7].	Inhibition

The following diagram illustrates the sequential metabolism and key interaction points of **fostamatinib**:



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Detailed Experimental Methodologies

The key findings on **fostamatinib** metabolism are supported by specific *in vitro* and clinical studies.

In Vitro Hydrolysis and Metabolic Stability

This methodology details how the conversion of the prodrug and the subsequent metabolism of R406 were characterized [4].

- **Objective:** To demonstrate the rapid hydrolysis of **fostamatinib** to R406 and to identify the enzymes responsible for R406's metabolism.

- **Materials:**
 - Human intestinal microsomes (as a source of alkaline phosphatase) [4].
 - Human hepatic microsomes with NADPH cofactor [4].
 - Specific chemical inhibitors for various cytochrome P450 enzymes [4].
 - Recombinant UGT enzymes [4].
- **Methods:**
 - **Prodrug Hydrolysis: Fostamatinib** was incubated with human intestinal microsomes. The formation of R406 was monitored over time (e.g., 15 minutes) using validated UV detection, confirming near-complete conversion [4].
 - **Metabolic Stability of R406:** R406 was incubated with NADPH-fortified human hepatic microsomes. The decline in the R406 peak area was tracked to determine its half-life (*in vitro* $t_{1/2}$ of ~24 minutes) [4].
 - **Metabolite Identification:** The major oxidative metabolite from the hepatic microsome incubation was identified using Liquid Chromatography-Mass Spectrometry (LC-MS). Its structure was confirmed by co-elution with a synthetically prepared authentic standard (M1, *para-O*-demethylated R406) [4].
 - **Enzyme Phenotyping:** The metabolism of R406 was studied in the presence of specific chemical inhibitors (e.g., ketoconazole for CYP3A4) and with a panel of recombinant human UGT enzymes to pinpoint CYP3A4 and UGT1A9 as the primary metabolic enzymes [4].

Clinical Drug-Drug Interaction (DDI) Study with Statins

This clinical protocol assessed the real-world impact of **fostamatinib**'s inhibition of drug transporters [5].

- **Objective:** To evaluate the effect of steady-state **fostamatinib** on the pharmacokinetics of rosuvastatin (a BCRP substrate) and simvastatin (a CYP3A4 substrate) in healthy human subjects [5].
- **Study Design:** An open-label, fixed-sequence, two-period study [5].
 - **Group A:** Received a single dose of rosuvastatin 20 mg in period 1, then rosuvastatin 20 mg plus **fostamatinib** 100 mg twice daily in period 2.
 - **Group B:** Received a single dose of simvastatin 40 mg in period 1, then simvastatin 40 mg plus **fostamatinib** 100 mg twice daily in period 2.
- **Key Measurements:**
 - Serial blood samples were collected after statin dosing in both periods to determine the Area Under the Curve (AUC) and maximum plasma concentration (C_{max}) [5].
 - The geometric mean ratio (GMR) and 90% confidence interval (CI) for AUC and C_{max} (with/without **fostamatinib**) were calculated [5].
- **Results & Conclusion:**

- **Rosuvastatin:** AUC increased by **96%** (90% CI: 78-115) and Cmax by **88%** (90% CI: 69-110), primarily due to BCRP inhibition in the intestine, reducing efflux and increasing absorption [5].
- **Simvastatin acid (active metabolite):** AUC increased by **74%** (90% CI: 50-102) and Cmax by **83%** (90% CI: 57-113), indicating that **fostamatinib/R406** also inhibits CYP3A4, impacting the metabolism of sensitive substrates [5].

Implications for Drug Development and Therapy

Understanding this metabolic profile is critical for managing patients and designing clinical trials.

- **Managing Drug-Drug Interactions:** Coadministration of **fostamatinib** with substrates of BCRP (e.g., rosuvastatin) or CYP3A4 (e.g., simvastatin) requires careful monitoring and potentially dose adjustment of the co-administered drug [3] [5]. The product label advises great attention to interactions with statins [3].
- **Dosing in Special Populations:** No dose adjustment is recommended for patients with renal impairment or mild-to-moderate hepatic impairment. However, **fostamatinib** is not recommended in patients with severe hepatic impairment [7] [8].
- **Pharmacogenomic Considerations:** Inhibition of UGT1A1 by R406 may lead to isolated elevations in unconjugated bilirubin, particularly in patients with Gilbert's syndrome (UGT1A1 polymorphism). This is considered a benign finding, but frequent monitoring is advised [7] [8].

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To cite this document: Smolecule. [Pharmacokinetic Profile of Fostamatinib (R406)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b637386#fostamatinib-metabolism-cyp3a4-ugt1a9-enzymes>]

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